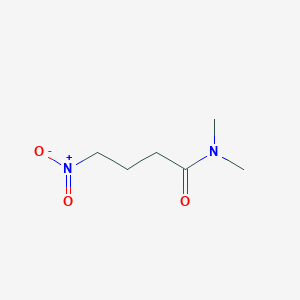

N,N-Dimethyl-4-nitro-butyramide

CAS No.: 56579-88-5

Cat. No.: VC14419307

Molecular Formula: C6H12N2O3

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56579-88-5 |

|---|---|

| Molecular Formula | C6H12N2O3 |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | N,N-dimethyl-4-nitrobutanamide |

| Standard InChI | InChI=1S/C6H12N2O3/c1-7(2)6(9)4-3-5-8(10)11/h3-5H2,1-2H3 |

| Standard InChI Key | RQCMOHAQMCNXFB-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=O)CCC[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

N,N-Dimethyl-4-nitro-butyramide belongs to the class of substituted amides, specifically butyramides, where the nitrogen atom of the amide group is bonded to two methyl groups. The nitro substituent at the terminal carbon of the butyramide chain introduces significant electronic effects, influencing both reactivity and stability. The IUPAC name for this compound is N,N-dimethyl-4-nitrobutanamide, and its canonical SMILES representation is CN(C)C(=O)CCC[N+](=O)[O-]. The presence of the nitro group () as a strong electron-withdrawing group enhances the electrophilic character of adjacent carbons, facilitating nucleophilic substitution or reduction reactions.

Table 1: Fundamental Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS No. | 56579-88-5 | |

| Molecular Formula | ||

| Molecular Weight | 160.17 g/mol | |

| IUPAC Name | N,N-dimethyl-4-nitrobutanamide | |

| SMILES | CN(C)C(=O)CCC[N+](=O)[O-] | |

| InChI Key | RQCMOHAQMCNXFB-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of N,N-Dimethyl-4-nitro-butyramide typically proceeds via the nitration of N,N-dimethylbutyramide. This reaction requires precise control over reaction conditions to avoid side products such as over-nitrated derivatives or decomposition intermediates.

Nitration Process

Nitration is performed using a mixture of nitric acid () and sulfuric acid (), which generates the nitronium ion (), the active electrophile. The reaction is carried out at temperatures between 0–10°C to mitigate exothermic side reactions. The dimethylbutyramide substrate is dissolved in a polar aprotic solvent such as dichloromethane or ethyl acetate to enhance solubility and stabilize intermediates.

Table 2: Representative Synthesis Conditions

| Parameter | Condition | Source |

|---|---|---|

| Substrate | N,N-Dimethylbutyramide | |

| Nitrating Agent | ||

| Temperature | 0–10°C | |

| Solvent | Dichloromethane | |

| Reaction Time | 4–6 hours |

Purification and Yield

Post-reaction purification involves neutralization of residual acid, followed by extraction with organic solvents. Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is employed to isolate the product. Typical yields range from 60–75%, contingent on the efficiency of the nitration step.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR: Signals for the dimethylamino group () appear as a singlet near δ 2.8–3.0 ppm. The methylene protons adjacent to the nitro group () resonate as a triplet around δ 3.5–4.0 ppm due to coupling with neighboring protons.

-

NMR: The carbonyl carbon () is observed near δ 170 ppm, while the nitro-bearing carbon resonates at δ 70–80 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) typically reveals a molecular ion peak at m/z 160.17, corresponding to the molecular weight. Fragmentation patterns include loss of the nitro group (, m/z 114) and cleavage of the amide bond.

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

N,N-Dimethyl-4-nitro-butyramide serves as a precursor in the synthesis of β-nitro amines, which are pivotal in constructing peptidomimetics and protease inhibitors. Reduction of the nitro group to an amine () using catalytic hydrogenation () yields diamino derivatives, which are valuable in anticancer and antimicrobial drug discovery.

Nitro Group Reactivity

The nitro group participates in cycloaddition reactions and serves as a directing group in electrophilic aromatic substitution. For example, under Ullmann coupling conditions, the nitro moiety facilitates aryl-aryl bond formation, enabling access to biaryl structures prevalent in materials science.

Comparative Analysis with Structural Analogs

While N,N-Dimethyl-4-nitroaniline (CAS 100-23-2) shares a similar nitro and dimethylamino substitution pattern, its aniline backbone confers distinct electronic properties, rendering it more reactive in electrophilic substitutions . Conversely, N,N-Dimethyl-4-nitrosoaniline (CAS 138-89-6), with a nitroso () group, exhibits unique redox behavior, making it useful in singlet oxygen detection assays .

Future Research Directions

-

Thermodynamic Studies: Experimental determination of melting point, enthalpy of formation, and solubility parameters.

-

Catalytic Applications: Exploration of asymmetric catalysis using chiral derivatives of N,N-Dimethyl-4-nitro-butyramide.

-

Toxicological Profiling: Systematic assessment of acute and chronic toxicity to establish safety guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume